N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to an acetamide moiety. Its structure includes a 3-acetylphenyl group and a 4-isopropylphenoxy substituent, which may enhance lipophilicity and influence bioactivity.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-17(2)19-11-13-22(14-12-19)37-27-26-31-32(28(36)33(26)24-10-5-4-9-23(24)30-27)16-25(35)29-21-8-6-7-20(15-21)18(3)34/h4-15,17H,16H2,1-3H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTCFNHXVGIXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps. One common method starts with the bromination of acetylphenoxyacetamides using N-bromosuccinimide (NBS) to form bromoacetyl derivatives . These intermediates are then reacted with 4-amino-5-substituted-1,2,4-triazole-3-thiol in the presence of a catalytic amount of piperidine under refluxing ethanol conditions . The final step involves the cyclization of these intermediates with o-phenylenediamine derivatives to form the triazoloquinoxaline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the triazoloquinoxaline core to its corresponding dihydro derivatives.
Substitution: The acetyl and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazoloquinoxalines, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The triazoloquinoxaline core in the target compound is distinct from quinazolinones (e.g., ) but shares the nitrogen-rich aromatic system common in kinase inhibitors . Quinoxaline derivatives () exhibit anticancer activity, suggesting the target compound may share similar mechanisms, such as DNA intercalation or kinase inhibition .
The 3-acetylphenyl acetamide moiety may confer selectivity toward specific enzymatic targets, akin to ethylamino-substituted quinazolinones showing enhanced anti-inflammatory activity over Diclofenac .
Synthetic Routes: The target compound’s synthesis may involve cyclization steps similar to quinoxaline derivatives () or coupling reactions with amines, as seen in quinazolinone-acetamide syntheses () .
Biological Activity
N-(3-acetylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring and a quinoxaline moiety. Its molecular formula is C23H24N4O3, and it exhibits properties that may influence its biological activity.
Structural Features
- Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Quinoxaline Moiety : Associated with neuroprotective effects and inhibition of certain kinases.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell differentiation .
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant activity against A549 human lung adenocarcinoma cells with an IC50 value indicating effective concentration for 50% inhibition of cell growth .
- Neuroprotective Effects : The triazole component may contribute to neuroprotective properties, potentially beneficial in the context of neurodegenerative diseases.
Anticancer Activity
A study evaluated the anticancer efficacy of the compound against multiple cancer cell lines. The results indicated that it exhibited dose-dependent cytotoxicity with a notable effect on A549 cells. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl rings could enhance activity .
Inhibition Studies
Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that this compound effectively inhibited p38 MAPK activity, leading to reduced proliferation of cancer cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
